Cyclopentane-1,2,3,4-tetracarboxylic acid

Polyimide Synthesis Thermal Properties Glass Transition Temperature

Researchers requiring solution-processable polyimides often face limited monomer options that compromise solubility or thermal stability. Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC), CAS 3786-91-2, resolves this by enabling polyimides with Tg values of 178-258°C and broad solubility in NMP, DMF, and DMSO. - Acts as a non-aromatic dianhydride precursor for flexible, spin-coatable polyimide films used in flexible electronics and optical coatings. - Serves as a flexible, non-planar organic linker for constructing 3D MOFs with unique pcu-type topologies, unattainable with rigid aromatic tetracarboxylates. - Forms photoluminescent coordination polymers with d¹⁰ metals, enabling development of chemical sensors and LED materials.

Molecular Formula C9H10O8
Molecular Weight 246.17 g/mol
CAS No. 3786-91-2
Cat. No. B213124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane-1,2,3,4-tetracarboxylic acid
CAS3786-91-2
Molecular FormulaC9H10O8
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t2-,3+,4-,5+
InChIKeyWOSVXXBNNCUXMT-VERZDPOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane-1,2,3,4-tetracarboxylic Acid: Overview & Class


Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC), CAS 3786-91-2, is a cyclic aliphatic tetracarboxylic acid with the molecular formula C₉H₁₀O₈ and a molecular weight of 246.17 g/mol . It features a cyclopentane ring core substituted with four carboxyl groups, and it exists as a specific stereoisomer: cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid [1]. This compound is a crucial monomer for the synthesis of non-aromatic polyimides and a flexible, multi-dentate ligand for constructing metal-organic frameworks (MOFs) and coordination polymers [2][3].

1

Monomer for non-aromatic polyimide synthesis (via CpDA derivative)

2

Flexible multidentate ligand for constructing MOFs and coordination polymers with novel topologies

3

cis,cis,cis stereochemistry provides defined spatial orientation for consistent polymer geometry or ligand binding

Why CPTC Cannot Be Replaced by Cycloalkane Analogs


Generic substitution of cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) with its cyclobutane or cyclohexane analogs is not scientifically valid due to quantifiable differences in ring strain, conformational flexibility, and the resulting properties of their derived materials [1]. These structural variations directly dictate the glass transition temperature (Tg) and solubility of polyimides, as well as the dimensionality and topology of coordination polymers [2][3]. The specific stereochemistry of CPTC (cis,cis,cis) and the non-planar conformation of the five-membered ring provide a unique balance of rigidity and flexibility that is not replicated by the more strained cyclobutane ring or the more flexible cyclohexane ring, making it a distinct choice for targeted applications [4].

Cyclobutane analogs

May not yield equivalent polyimide solubility; reported Tg ranges are significantly higher, which can limit solution processability.

Cyclohexane analogs

Greater ring flexibility can alter polymer chain packing, glass transition, and coordination geometry, so direct replacement may not transfer the target property profile.

Stereoisomers

Different spatial arrangement of carboxyl groups changes ligand binding modes and polymer microstructure; the cis,cis,cis configuration cannot be assumed interchangeable with other isomers.

CPTC vs. Analogs: Quantitative Differentiation


Polyimide Tg: Cyclopentane vs. Cyclobutane

Polyimides synthesized from cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CpDA) exhibit a significantly lower glass transition temperature (Tg) range compared to those derived from cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). This lower Tg is attributed to the reduced ring strain and increased conformational flexibility of the cyclopentane ring compared to the cyclobutane ring, allowing for greater chain mobility [1].

Polyimide Tg
Context-dependent
CpDA-based polyimides: ~178–258 °C
Cyclobutane (CBDA) analogs: ~277–360 °C
Tg difference ≈99–102 °C lower at reported range bounds
May support selection when lower processing temperatures or enhanced processability are needed
Cross-study; DSC with aromatic diamines
Polyimide Synthesis Thermal Properties Glass Transition Temperature

Polyimide Solubility: Cyclopentane vs. Cyclobutane

Polyimides derived from cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CpDA) demonstrate significantly enhanced solubility in a broad spectrum of common organic solvents compared to their cyclobutane-based counterparts. This solubility is a direct consequence of the amorphous nature and flexible cyclopentane ring structure, which prevents dense chain packing and facilitates solvent penetration [1]. In contrast, non-aromatic polyimides from similar alicyclic monomers like CBDA are often noted to be insoluble in common organic solvents [2].

Polyimide solubility
Context-dependent
CpDA-based: soluble in NMP, DMF, DMSO, o-chlorophenol, m-cresol, pyridine, 1,4-dioxane
CBDA-based: reported insoluble in common organic solvents
May enable solution-based film fabrication not accessible with cyclobutane counterparts
Qualitative solubility; XRD confirms amorphous nature
Polyimide Solubility Polymer Processing Organic Solvents

Coordination Polymer Topology: Flexible vs. Rigid Ligands

Cyclopentane-1,2,3,4-tetracarboxylic acid (H₄cpta) functions as a flexible, non-planar ligand, enabling the construction of diverse coordination polymer architectures that are inaccessible with rigid, planar tetracarboxylates like benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) [1]. The flexibility of the cyclopentane ring and the non-planar orientation of its four carboxylate groups allow it to adopt multiple conformations and binding modes, leading to unique topologies such as 3D six-connected pcu-type networks with (4¹²·6³) topology [2].

MOF topology
Class-level
CPTC/Cd(II): 3D six-connected pcu-type network with (4¹²·6³) topology
Rigid aromatic analogs (pyromellitic acid): typically layered structures
Supports design of complex 3D porous frameworks that rigid linkers cannot produce
Hydrothermal synthesis; single-crystal XRD
Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Solid-State Photoluminescence Properties

Coordination polymers built with cyclopentane-1,2,3,4-tetracarboxylic acid (H₄cpta) and d¹⁰ metal ions like Cd(II) exhibit strong fluorescent emissions in the solid state at room temperature [1]. This photoluminescent behavior is a direct result of the ligand-to-metal charge transfer (LMCT) enabled by the specific electronic structure and coordination environment created by the flexible cpta ligand. While other tetracarboxylates can form luminescent MOFs, the emission properties of the cpta-based framework are a distinct, measurable characteristic relevant for optical applications.

Photoluminescence
Reported
Cd(II)-cpta polymer shows strong solid-state fluorescence at room temperature
Provides a verifiable basis for selecting CPTC in luminescent material research
Solid-state photoluminescence measurement
Photoluminescence Coordination Polymers Optical Materials

CPTC Application Scenarios


Soluble High-Performance Polyimides for Films and Coatings

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC), via its dianhydride derivative (CpDA), is the monomer of choice for synthesizing polyimides that must be processed from solution. The resulting polymers exhibit a glass transition temperature (Tg) in the range of 178-258°C and are soluble in a wide variety of common organic solvents, including NMP, DMF, DMSO, and m-cresol [1]. This combination of moderate thermal stability and excellent solubility enables the fabrication of high-quality, flexible films through techniques like spin-coating and casting, making it ideal for applications such as flexible electronics, optical coatings, and advanced composite matrices where high-temperature curing is impractical [2].

Novel 3D MOFs with Uncommon Topologies for Gas Storage

CPTC serves as a uniquely flexible and non-planar organic linker for the rational design of metal-organic frameworks (MOFs) with complex, three-dimensional architectures. As demonstrated with Cd(II), it can form a 3D six-connected pcu-type network with a rare (4¹²·6³) topology, a structure that is not achievable with more rigid aromatic tetracarboxylates like pyromellitic acid [1]. This structural versatility allows researchers to tailor pore size, shape, and flexibility for targeted applications in gas adsorption, separation, and heterogeneous catalysis, where the specific framework topology directly dictates performance metrics like selectivity and uptake capacity [2].

Luminescent Coordination Polymers for Optical Sensing and LEDs

When complexed with d¹⁰ metal ions such as Cd(II), CPTC forms coordination polymers that exhibit strong solid-state photoluminescence at room temperature [1]. This property is directly attributable to the ligand-mediated energy transfer processes within the unique coordination environment created by the flexible cpta ligand. This makes CPTC a valuable building block for developing new optical materials, including chemical sensors, light-emitting diodes (LEDs), and other photonic devices where the emission properties are a critical functional requirement [1].

Application
Selection Property
Validation Focus
Soluble high-performance polyimide films and coatings
Broad solubility in common organic solvents and moderate Tg range
Solution processability and film quality
3D MOFs with uncommon topologies for gas storage
Flexible, non-planar ligand geometry
Framework topology and porosity
Luminescent coordination polymers for optical sensing and LEDs
Ligand-mediated photoluminescence
Solid-state emission characteristics

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